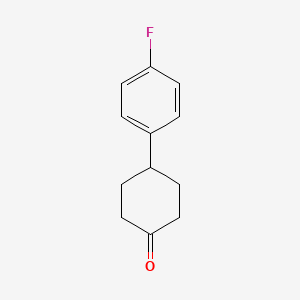

4-(4-Fluorophenyl)cyclohexanone

Description

Significance in Organic Synthesis and Medicinal Chemistry Investigations

The significance of 4-(4-Fluorophenyl)cyclohexanone lies in its dual functionality. The ketone group on the cyclohexane (B81311) ring is a reactive site amenable to a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. This reactivity allows for the elaboration of the cyclohexyl core, introducing new functional groups and building stereocenters.

Simultaneously, the 4-fluorophenyl moiety plays a crucial role in modulating the electronic and pharmacokinetic properties of molecules in which it is incorporated. The presence of a fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable characteristics in drug design. Derivatives of the closely related 4-amino-4-arylcyclohexanones have been investigated for their potent analgesic properties. nih.gov

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its derivatives has primarily focused on its utility as a key intermediate. The academic relevance of this compound is underscored by its appearance in the synthetic pathways of various biologically active molecules. For instance, the broader class of fluorinated cyclohexanones serves as essential raw materials for a number of medical intermediates. google.com

Investigations into related structures have yielded compounds with interesting psychoactive properties, such as analogs of ketamine and methylphenidate. whiterose.ac.uknih.gov Furthermore, the 1-(4-fluorophenyl) moiety is a key feature in selective glucocorticoid receptor (GR) antagonists developed for the potential treatment of conditions like Cushing's syndrome. nih.gov These research avenues highlight the compound's role as a fundamental building block in the exploration of new therapeutic agents and chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIGHIYGAPXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511048 | |

| Record name | 4-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-86-4 | |

| Record name | 4-(4-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental properties of 4-(4-Fluorophenyl)cyclohexanone are crucial for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-fluorophenyl)cyclohexan-1-one | synquestlabs.com |

| CAS Registry Number | 40503-86-4 | nih.govchemicalbook.com |

| Molecular Formula | C₁₂H₁₃FO | nih.govchemicalbook.com |

| Molecular Weight | 192.23 g/mol | nih.govchemicalbook.com |

| Physical State | Solid (at room temperature) | |

| Melting Point | Data not widely reported | |

| Boiling Point | 292.3 °C | chemicalbook.comglpbio.com |

| Solubility | Data not widely reported, but expected to be soluble in organic solvents. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluorophenyl Cyclohexanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 4-(4-Fluorophenyl)cyclohexanone, the signals can be divided into two regions: the aromatic region for the fluorophenyl group and the aliphatic region for the cyclohexanone (B45756) ring.

Aromatic Region: The 4-fluorophenyl group typically displays a characteristic pattern. Due to the fluorine substituent, the aromatic protons are split into two sets of signals, each appearing as a doublet of doublets or a multiplet, resulting from coupling to both the adjacent aromatic protons and the fluorine atom. These signals are generally found downfield (higher ppm) due to the deshielding effect of the aromatic ring.

Aliphatic Region: The protons on the cyclohexanone ring exhibit complex splitting patterns due to their diastereotopic nature (axial and equatorial positions) and coupling with adjacent protons. The proton at the C4 position (methine proton), being adjacent to the aromatic ring, is shifted further downfield compared to the other ring protons. The protons alpha to the carbonyl group (C2 and C6) are also deshielded and typically appear as multiplets. The protons at C3 and C5 would be further upfield. For the parent compound, cyclohexanone, protons alpha to the carbonyl appear around 2.2-2.5 ppm, while the other ring protons are found between 1.7-1.9 ppm. hmdb.cachemicalbook.comyoutube.com In 4-phenylcyclohexanone, the aliphatic protons appear as multiplets in the range of 1.8 to 3.1 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to F) | ~ 7.0 - 7.2 | Multiplet (doublet of doublets) |

| Aromatic (meta to F) | ~ 7.2 - 7.4 | Multiplet (doublet of doublets) |

| H-4 (methine) | ~ 3.0 - 3.3 | Multiplet |

| H-2, H-6 (alpha to C=O) | ~ 2.3 - 2.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. memphis.edu

Carbonyl Carbon: The most deshielded signal in the spectrum corresponds to the carbonyl carbon (C=O) of the cyclohexanone ring, typically appearing in the range of 208-212 ppm. youtube.com

Aromatic Carbons: The carbons of the 4-fluorophenyl ring appear between 115 and 165 ppm. The carbon atom directly bonded to the fluorine (C-F) shows a large chemical shift and is split due to carbon-fluorine coupling. The other aromatic carbons also show distinct signals influenced by the fluorine and the cyclohexyl substituents.

Aliphatic Carbons: The carbons of the cyclohexanone ring appear in the upfield region. The carbon bearing the fluorophenyl group (C4) and the carbons alpha to the carbonyl (C2, C6) are more deshielded than the C3 and C5 carbons. For 4-phenylcyclohexanone, the aliphatic carbons appear at approximately 39.1, 44.5, and 211.5 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 210 |

| C-F (Aromatic) | ~ 160 - 164 (doublet, ¹JCF) |

| C-ipso (Aromatic, attached to ring) | ~ 140 |

| C-ortho (Aromatic) | ~ 128 - 130 (doublet, ³JCF) |

| C-meta (Aromatic) | ~ 115 - 117 (doublet, ²JCF) |

| C-4 (Aliphatic) | ~ 44 |

| C-2, C-6 (Aliphatic) | ~ 42 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environments

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. researchgate.net It provides a distinct signal for each unique fluorine environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides confirmation of the fluorine's electronic environment. The coupling of the fluorine nucleus to adjacent protons on the aromatic ring can also be observed, typically resulting in a triplet-like multiplet in the proton-coupled ¹⁹F spectrum. This technique is particularly valuable in analyzing complex mixtures of fluorinated derivatives. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, NOE) in Complete Structural Assignment

While one-dimensional NMR provides essential data, 2D NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules. memphis.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons. For example, the methine proton (H4) would show correlations to the protons on C3 and C5. Likewise, the protons on C2 would correlate with those on C3, and C6 with C5. youtube.com This allows for the tracing of the entire spin system of the cyclohexanone ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. This is crucial for determining stereochemistry. For example, NOE correlations could establish the relative orientation of the 4-fluorophenyl group (axial vs. equatorial) by showing proximity between the ortho-aromatic protons and specific axial or equatorial protons on the cyclohexanone ring.

Chiral Discrimination in Racemic Mixtures via NMR Signal Anisochrony

Although this compound itself is achiral, many of its derivatives, such as those resulting from reactions at the carbonyl group or the alpha-carbons, can be chiral. When a racemic mixture of such a derivative is analyzed by NMR, the signals for the two enantiomers are typically indistinguishable (isochronous). However, by adding a chiral solvating agent or a chiral derivatizing agent, a pair of diastereomeric complexes or compounds is formed in situ. These diastereomers have different magnetic environments, leading to separate signals for the corresponding nuclei in the NMR spectrum, a phenomenon known as anisochrony. d-nb.info

For instance, using a chiral lanthanide shift reagent or forming a derivative with a chiral auxiliary would allow for the separation of ¹H, ¹³C, or ¹⁹F NMR signals of the two enantiomers. The integration of these separated signals can then be used to determine the enantiomeric excess (ee) of the mixture. This method is a powerful tool for monitoring asymmetric reactions and for the analysis of chiral products. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~ 1715 - 1725 |

| C-F (Aryl-Fluoride) | Stretching | ~ 1220 - 1240 |

| C=C (Aromatic) | Stretching | ~ 1590 - 1610 and ~1500 - 1510 |

| C-H (sp³ Aliphatic) | Stretching | ~ 2850 - 2960 |

The strong absorption band around 1715-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclohexanone ring. youtube.com The presence of the 4-fluorophenyl group would be confirmed by a strong band in the 1220-1240 cm⁻¹ region, corresponding to the C-F stretching vibration, and characteristic aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would appear in their respective typical regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, specific vibrational frequencies correspond to the characteristic bonds within the molecule.

The FT-IR spectrum of a cyclohexanone derivative typically shows a strong absorption band for the carbonyl (C=O) stretching vibration. For instance, in a related derivative, this peak appears at 1675 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching vibrations, which are observed in the range of 1618 cm⁻¹. Additionally, the C-H stretching of the sp³ hybridized carbons in the cyclohexanone ring is evident at approximately 2854 cm⁻¹. The IR spectrum of cyclohexanone itself shows a prominent C=O stretch around 1710 cm⁻¹, with other characteristic peaks for CH₂ scissoring at 1450 cm⁻¹, and a C-O stretch at 1260 cm⁻¹. researchgate.netqiboch.com For a derivative like 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, a sharp, strong absorption band for the (4-fluorophenyl)carbonyl group is seen at 1734 cm⁻¹. mdpi.com

A summary of key FT-IR spectral data for cyclohexanone and a representative derivative is presented below:

| Vibrational Mode | Cyclohexanone (cm⁻¹) qiboch.com | Phenyl-8, 9-dihydrobenzo[b] researchgate.netthieme-connect.denaphthyridin- 6(7H)-one (cm⁻¹) researchgate.net |

| C=O Stretch | 1710 | 1675 |

| Aromatic C=C Stretch | - | 1618 |

| CH₂ Scissoring | 1450 | - |

| C-O Stretch | 1260 | - |

| C-H sp³ Stretch | - | 2854 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique involves irradiating a sample with a laser and analyzing the scattered light. For compounds like this compound, FT-Raman can be instrumental in confirming the presence and substitution pattern of the aromatic ring and the conformation of the cyclohexanone ring. nih.govresearchgate.net

In a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, both FT-IR and FT-Raman spectra were recorded and analyzed. The experimental spectra were compared with theoretical calculations to provide a detailed vibrational assignment. nih.gov This combined approach allows for a more confident and complete characterization of the molecular structure.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Molecular Ion and Characteristic Fragmentation Patterns

In mass spectrometry, the molecule is ionized to produce a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk

For ketones like cyclohexanone, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. thieme-connect.delibretexts.org In the mass spectrum of cyclohexanone, this leads to characteristic fragment ions. miamioh.edu The fragmentation of ketamine analogues, which share the 2-phenyl-2-aminocyclohexanone core structure, has been studied in detail. The α-cleavage of the C1-C2 bond in the cyclohexanone ring and subsequent loss of a CO group are characteristic fragmentation pathways. nih.gov

For a derivative such as 2'-[(4-fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, the mass spectrum showed a molecular ion peak at m/z 427.1 (M⁺+1), corresponding to its molecular formula. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This makes it an ideal method for confirming the purity of a sample and verifying the identity of its components. nih.govnih.gov

In the context of this compound, GC-MS analysis would involve injecting the sample into the gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. By comparing the retention time and mass spectrum of the main peak with a known standard, the identity and purity of the compound can be unequivocally confirmed. nih.govnist.gov GC-MS has been used to study various cyclohexanone derivatives and related compounds. nist.govnih.govnist.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction analysis can reveal the exact spatial relationship between the fluorophenyl group and the cyclohexanone ring. mdpi.com

Conformational Analysis of the Cyclohexanone Ring

The cyclohexanone ring is not planar and typically adopts a chair conformation to minimize steric and angle strain. youtube.combartleby.com However, the presence of substituents can influence the preferred conformation.

X-ray crystallography provides direct evidence of the ring's conformation in the solid state. For a substituted cyclohexanone like this compound, the analysis would determine whether the 4-fluorophenyl group occupies an axial or equatorial position on the chair-like ring. This information is critical for understanding the molecule's steric and electronic properties. researchgate.net In some cases, substituent effects can even lead to a preference for an axial conformation. chemistryworld.com

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions, which dictate the physical properties of the crystalline material. mdpi.comrsc.org In the case of this compound and its derivatives, the crystal structure is stabilized by a network of these non-covalent forces.

In the crystal structure of a related compound, 2-[(4-Bromophenyl)(4-fluorophenylamino)methyl]cyclohexanone, molecules are linked into dimers through intermolecular N—H···O hydrogen bonding. researchgate.net The cyclohexane (B81311) ring in this derivative adopts the common chair conformation. researchgate.net The formation of such hydrogen-bonded dimers is a recurring motif in the crystal packing of similar organic molecules. For instance, in other compounds, pairs of molecules are connected by both intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds, resulting in centrosymmetric dimers. researchgate.net

The analysis of Hirshfeld surfaces, mapped with the normalized contact distance (dnorm), provides a powerful tool for visualizing and quantifying these intermolecular interactions. mdpi.com Red regions on the dnorm map indicate short intermolecular contacts, which are distances shorter than the sum of the van der Waals radii, highlighting the most significant interactions within the crystal packing. mdpi.com This method allows for a detailed examination of how molecules are held together, forming well-defined three-dimensional frameworks. mdpi.com The understanding of these interactions is crucial for crystal engineering, where the goal is to design and prepare crystalline materials with specific, desired physical properties. mdpi.com

Intermolecular Interactions in Related Crystal Structures

| Compound | Interacting Groups | Resulting Motif |

| 2-[(4-Bromophenyl)(4-fluorophenylamino)methyl]cyclohexanone | N—H···O | Dimer |

| Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate | N—H⋯O and C—H⋯O | Centrosymmetric Dimer |

| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one | C—H⋯O | Centrosymmetric Dimer |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

Chiroptical spectroscopic techniques are indispensable tools for determining the absolute configuration and studying the conformational properties of chiral molecules like derivatives of this compound. researchgate.net These methods are inherently sensitive to the three-dimensional structure of molecules. researchgate.net

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is a powerful probe of molecular stereochemistry in solution and is particularly useful for determining the absolute configuration of chiral compounds. bruker.comnih.gov VCD spectra are highly sensitive to the spatial arrangement of atoms and functional groups within a molecule, making it an excellent tool for conformational analysis. researchgate.netru.nl

The VCD spectra of chiral molecules can be simulated using quantum-chemical calculations, and the comparison between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net For instance, in the study of (3R,4S)- and (3S,4R)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, intermediates in the synthesis of pharmaceuticals, VCD spectroscopy was instrumental in elucidating their solution structures. researchgate.net The VCD spectra were found to be sensitive to changes in geometry and even subtle variations caused by intermolecular aggregation. researchgate.net

The interpretation of VCD spectra often relies on identifying characteristic vibrational modes. For example, the C=O stretching feature at approximately 1731 cm⁻¹ can provide valuable information about the local chiral environment of the carbonyl group. nih.gov

Key Aspects of Vibrational Circular Dichroism (VCD)

| Aspect | Description |

| Principle | Measures the difference in absorption of left and right circularly polarized infrared light (ΔA = AL - AR). bruker.com |

| Application | Determination of absolute configuration and conformational analysis of chiral molecules in solution. bruker.comnih.gov |

| Sensitivity | Highly sensitive to the 3D structure and subtle conformational changes. researchgate.netru.nl |

| Methodology | Comparison of experimental spectra with quantum-chemically calculated spectra for stereochemical assignment. researchgate.net |

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is the chiroptical counterpart to UV-Vis absorption spectroscopy and involves the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pub ECD is a fundamental technique for the structural analysis of chiral organic compounds, providing information on both the absolute configuration and conformation. encyclopedia.pubnih.gov

For complex molecules, the analysis of ECD spectra can be aided by molecular dynamics simulations to account for conformational flexibility in solution. nih.gov The combination of experimental ECD data with theoretical calculations provides a robust method for the stereochemical elucidation of chiral molecules. nih.gov

Raman Optical Activity (ROA)

Raman Optical Activity (ROA) is another powerful chiroptical technique that measures the small intensity difference in the Raman scattering of right and left circularly polarized light. nih.govnih.gov ROA provides detailed information about molecular chirality and conformation, making it a valuable tool in stereochemical analysis. nih.govuantwerpen.be

ROA spectroscopy is particularly advantageous for studying molecules in aqueous solution, and its combination with computational simulations can disentangle complex spectra to extract detailed structural information. uantwerpen.be The measurement of ROA can sometimes be influenced by the Electronic Circular Dichroism (ECD) of the sample, an effect that needs to be considered for accurate spectral interpretation, especially in resonance ROA (RROA) studies. nih.gov Despite these challenges, ROA remains a sensitive probe of molecular handedness and three-dimensional structure. nih.govnih.gov

Comparison of Chiroptical Spectroscopy Techniques

| Technique | Principle | Spectral Region | Key Information |

| VCD | Differential absorption of circularly polarized IR light bruker.com | Infrared bruker.com | Absolute configuration, conformational analysis in solution bruker.comnih.gov |

| ECD | Differential absorption of circularly polarized UV-Vis light encyclopedia.pub | Ultraviolet-Visible encyclopedia.pub | Absolute configuration, electronic transitions encyclopedia.pubnih.gov |

| ROA | Differential Raman scattering of circularly polarized light nih.gov | Visible (Raman scattered) nih.gov | Molecular chirality, vibrational modes, conformation in solution nih.govuantwerpen.be |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of enantiomers and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of enantiomers to determine enantiomeric excess (ee). researchgate.netuma.es The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. researchgate.net

The development of a robust HPLC method involves optimizing several parameters, including the choice of the chiral column, the mobile phase composition, flow rate, and detection wavelength. nih.govnih.gov For instance, a method for determining the enantiomeric purity of a novel fluoroquinolone involved pre-derivatization of the analyte to form diastereomers, which were then separated on a C-18 stationary phase. nih.gov

The precision and accuracy of the HPLC method are established through validation, which includes assessing linearity, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For example, in the validated method for the fluoroquinolone, the precision was found to be 1.13%, and the average recovery of the unwanted enantiomer was 94.4%. nih.gov Such validated HPLC methods are crucial for quality control and for monitoring the enantiomeric purity of chiral compounds in various applications. nih.gov

HPLC Method Parameters for Enantiomeric Purity Determination of a Fluoroquinolone

| Parameter | Value/Description |

| Stationary Phase | Endcapped C-18 nih.gov |

| Column Temperature | 30°C nih.gov |

| Detector | UV/Vis at 290 nm nih.gov |

| Flow Rate | 1.25 ml/min nih.gov |

| Resolution | > 4 nih.gov |

| Tailing Factor | < 1.5 nih.gov |

| Precision (%RSD) | 1.13% nih.gov |

| LOD (Unwanted Enantiomer) | 0.0007 mg/ml nih.gov |

| LOQ (Unwanted Enantiomer) | 0.0021 mg/ml nih.gov |

| Average Recovery | 94.4% nih.gov |

Computational Chemistry Approaches for Understanding 4 4 Fluorophenyl Cyclohexanone Reactivity and Properties

Quantum Chemical Calculations (DFT) and Electronic Structure Theory

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. This theoretical framework allows for the detailed examination of electron density to determine the energy and other properties of a system. For 4-(4-Fluorophenyl)cyclohexanone, DFT calculations, often employing basis sets like 6-311++G(d,p), provide a robust platform for understanding its conformational preferences, spectroscopic signatures, and reactivity patterns. nih.govresearchgate.net

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For this compound, the cyclohexanone (B45756) ring can adopt several conformations, with the chair form being the most stable. youtube.com Computational studies focus on optimizing the geometry to find the lowest energy structures.

The conformational analysis of substituted cyclohexanones is complex. The presence of the sp2-hybridized carbonyl carbon flattens the ring, influencing the torsional and steric interactions. youtube.com For this compound, two primary chair conformations are of interest: one with the 4-fluorophenyl group in an axial position and the other in an equatorial position.

Computational calculations can determine the relative energies of these conformers. Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable due to the avoidance of 1,3-diaxial interactions. youtube.com However, the specific energetic difference between the axial and equatorial conformers of this compound would be determined through precise geometry optimization calculations. These calculations help in understanding the conformational equilibrium and the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) |

| Equatorial | 0.00 |

| Axial | Value determined by calculation |

| Twist-Boat | Value determined by calculation |

Note: The exact energy values require specific computational results which are not publicly available. The table illustrates the expected trend.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to confirm the structure and assign the observed absorption bands. nist.govnih.gov

The calculations can identify characteristic vibrational modes, such as the C=O stretching of the ketone, the C-F stretching of the fluorophenyl group, and various C-H bending and stretching modes of the cyclohexane (B81311) and aromatic rings. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | ~1715-1740 |

| C-F | Stretching | ~1000-1100 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

Note: These are typical ranges and the precise calculated values would depend on the level of theory and basis set used.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, while a larger gap indicates higher stability. researchgate.netnih.gov For this compound, the HOMO is likely to be localized on the electron-rich fluorophenyl ring, while the LUMO may be centered around the carbonyl group.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value from calculation |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Value from calculation |

Note: Specific energy values are dependent on the computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a region of negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbonyl carbon. researchgate.net

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a more quantitative method for identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. This analysis is derived from the changes in electron density as the number of electrons in the system changes.

The Fukui function helps to pinpoint the specific atoms that are most likely to be involved in a chemical reaction. For this compound, this analysis could further refine the predictions made by MEP mapping, providing a more detailed understanding of its reactivity towards different reagents.

Thermochemical Property Predictions (Heat Capacity, Entropy, Enthalpy Changes)

Quantum chemical calculations can also be used to predict various thermochemical properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy changes (ΔH) for reactions. These properties are calculated based on the vibrational frequencies and other molecular parameters obtained from the DFT calculations. researchgate.net

Predicting these properties is valuable for understanding the thermodynamics of reactions involving this compound and for modeling its behavior under different temperature and pressure conditions.

Table 4: Predicted Thermochemical Properties at Standard Conditions (298.15 K, 1 atm)

| Property | Description | Predicted Value |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by one degree. | Value in J/(mol·K) |

| Entropy (S) | A measure of the disorder or randomness of the system. | Value in J/(mol·K) |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Value in kJ/mol |

Note: The accuracy of these predictions depends on the computational methodology employed.

First-Order Hyperpolarizability and Nonlinear Optical Properties

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in calculating the NLO properties of molecules. mdpi.com For instance, studies on chalcones, which are α,β-unsaturated ketones, have shown that substitutions on the aryl rings significantly impact their NLO response. aip.org The introduction of electron-donating or electron-withdrawing groups can tune the first-order hyperpolarizability. aip.org Research on other fluorinated organic compounds also highlights the role of fluorine in modulating NLO properties. sapub.org

A theoretical investigation of this compound would likely involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. The results would provide insights into its potential as an NLO material.

Table 1: Calculated First-Order Hyperpolarizability of Related Compounds

| Compound | Method/Basis Set | Dipole Moment (Debye) | First-Order Hyperpolarizability (10⁻³⁰ esu) | Reference |

| o-Cl Benzaldehyde (B42025) | DFT/B3LYP/6-31G' | 3.1243 | 155.86 | mdpi.com |

| m-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 1.8918 | 240.86 | mdpi.com |

| p-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 2.1276 | 820.22 | mdpi.com |

This table presents data for related benzaldehyde compounds to illustrate the impact of substituent position on NLO properties, as direct data for this compound is unavailable.

Molecular Modeling, Docking, and Dynamics Simulations

Molecular modeling techniques are indispensable tools in modern drug discovery and materials science. For this compound, these methods can predict its biological activities and dynamic behavior, guiding further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While no specific QSAR models for this compound are reported, the methodology can be readily applied.

To develop a QSAR model, a dataset of compounds with known biological activities, structurally related to this compound (e.g., other cyclohexanone derivatives), is required. acs.org Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to build the QSAR model. frontiersin.org A validated QSAR model could then be used to predict the biological activity of this compound. For instance, QSAR studies on other cyclic compounds have been used to predict their anti-inflammatory or anticancer activities. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition |

| Topological | Wiener Index, Randic Index | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. mdpi.com This technique is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Docking studies on compounds containing the 4-fluorophenyl moiety have been reported for various targets, including enzymes implicated in cancer and infectious diseases. hilarispublisher.combohrium.com

For example, a docking study could be performed to investigate the binding of this compound to the active site of an enzyme like cyclooxygenase (COX) or a kinase, which are common drug targets. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Scores of Related Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.251 | hilarispublisher.com |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | CYP3A4 | -6.32 | bohrium.com |

| ZINC07333416 (a cyclohexanone derivative) | SARS-CoV-2 Mpro | -8.72 | nih.gov |

This table provides examples of docking scores for compounds with similar structural features to illustrate the application of this technique.

While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are invaluable for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding.

Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations have been successfully used to validate docking results and provide deeper insights into the binding mechanisms of various ligands. acs.org

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position, highlighting flexible regions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. |

| Binding Free Energy Calculation | Estimates the strength of the ligand-protein interaction using methods like MM/PBSA or MM/GBSA. |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Understanding the transition state of a chemical reaction is fundamental to predicting its rate and outcome. Computational methods, particularly quantum mechanical calculations, allow for the characterization of transition state structures and the calculation of activation energies.

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. Computational studies on the nucleophilic addition to cyclohexanone have shown that the stereochemical outcome (axial vs. equatorial attack) is influenced by a combination of steric and electronic factors. academie-sciences.frresearchgate.net A small nucleophile may favor axial attack due to favorable orbital interactions, while a bulkier nucleophile will preferentially attack from the less hindered equatorial face. youtube.com

To study a specific reaction involving this compound, a computational chemist would model the reactants, products, and the transition state connecting them. Techniques like the Nudged Elastic Band (NEB) method can be used to locate the transition state structure. sciencedaily.com Frequency calculations are then performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency). The calculated activation energy provides a quantitative measure of the reaction barrier.

Table 5: Theoretical Activation Energies for Nucleophilic Addition to Cyclohexanone

| Nucleophile | Method | Reaction | Activation Energy (kcal/mol) |

| LiH | Hartree-Fock | Axial Attack | Data not specified |

| LiH | Hartree-Fock | Equatorial Attack | Data not specified |

While specific energy values from the provided search results are not available, computational studies have established the principles governing the relative energies of axial and equatorial attack transition states.

Retro-Mannich Ring-Opening-Cyclization Mechanisms in Spiro Systems

The retro-Mannich reaction is a significant transformation in organic synthesis, and its application in spiro systems, which are characterized by two rings connected at a single carbon atom, presents unique mechanistic pathways. In the context of spiro compounds, a retro-Mannich type ring-opening followed by a cyclization event can lead to the formation of new, stable diastereoisomers.

Studies on spiro-oxindoles, for instance, have demonstrated that these molecules can undergo a reversible ring-opening-cyclization reaction. nih.gov This process, occurring in a protic solution, can result in an equilibrium mixture of multiple diastereoisomers from a single starting compound. nih.gov By understanding and exploiting this reaction mechanism, it has been possible to design and synthesize second-generation spiro-oxindoles that undergo a rapid and irreversible conversion to a single, more stable diastereoisomer. nih.gov This highlights the power of mechanistic understanding in designing molecules with desired stability and properties.

The general mechanism involves the protonation of a heteroatom in the spiro system, which facilitates the cleavage of a carbon-carbon bond, leading to a ring-opened intermediate. This intermediate can then undergo re-cyclization to form a different, often thermodynamically more stable, spirocyclic system. The principles of this retro-Mannich ring-opening-cyclization are applicable to various spiro systems, including those potentially formed from this compound.

Further enriching the complexity of such reactions, cascade reactions involving a [4+2] cyclization followed by a retro-Mannich reaction have been established for other systems, such as para-quinone methides. rsc.org These cascades demonstrate how a sequence of reactions can lead to significant molecular rearrangements and the formation of complex products in high yields. rsc.org

Enzymatic Transformations (e.g., Baeyer-Villiger Type Reactions)

Enzymatic transformations offer a green and highly selective alternative to classical chemical reactions. For ketones like this compound, the Baeyer-Villiger oxidation is a key reaction, converting a ketone into an ester (or a lactone from a cyclic ketone). wikipedia.org This reaction can be efficiently catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgacs.org

BVMOs are flavin-containing enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADPH as a source of electrons. wikipedia.orgrug.nl The catalytic cycle involves the reduction of FAD by NADPH, which then reacts with molecular oxygen to form a peroxyflavin intermediate. wikipedia.org This potent oxidizing species attacks the carbonyl carbon of the ketone substrate, leading to a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgrug.nl A subsequent rearrangement results in the formation of the ester or lactone product. wikipedia.orgrug.nl

The substrate scope of BVMOs is broad, and they have been shown to act on a variety of cyclic ketones. rug.nl For example, cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that can oxidize cyclohexanone and its derivatives. acs.orgrug.nl Engineered E. coli strains overexpressing CHMO have been successfully used for the Baeyer-Villiger oxidation of various 4-substituted cyclohexanones, often with high enantioselectivity. researchgate.net This demonstrates the potential for biocatalytic production of chiral lactones from prochiral cyclohexanone derivatives.

The development of chemo-enzymatic methods, which combine chemical and enzymatic steps, has further expanded the utility of Baeyer-Villiger oxidations. For instance, the asymmetric chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639) has been achieved using a lipase (B570770) and hydrogen peroxide to generate a peracid in situ, which then performs the oxidation. nih.gov

| Enzyme/System | Substrate Example | Transformation | Key Feature |

| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | Ketone to Lactone | High regio- and enantioselectivity rug.nl |

| Cyclohexanone Monooxygenase (CHMO) | 4-substituted cyclohexanones | Baeyer-Villiger Oxidation | Produces chiral lactones from prochiral ketones researchgate.net |

| Chemo-enzymatic System (e.g., Lipase + H₂O₂) | 4-methylcyclohexanone | Asymmetric Baeyer-Villiger Oxidation | In situ generation of peracid for oxidation nih.gov |

Advanced Crystal Structure Analysis through Computational Tools

Computational tools provide a powerful means to analyze and interpret the vast amount of data contained within a crystal structure. These methods go beyond simple bond length and angle measurements to provide deep insights into the forces that govern crystal packing and molecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities for the molecule) is greater than that of all other molecules in the crystal. The resulting surface is color-coded to highlight different types of intermolecular contacts.

For example, in the crystal structure analysis of a related fluorinated chalcone (B49325) derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, Hirshfeld analysis revealed that over 90% of the intermolecular contacts involve hydrogen atoms. nih.gov The analysis further breaks down these interactions into specific atom-atom contacts, such as H···H, C···H, and F···H contacts, and represents them as 2D fingerprint plots. nih.govnih.gov These plots provide a quantitative summary of the intermolecular interactions in the crystal.

The key features identifiable through Hirshfeld surface analysis include:

Hydrogen Bonds: Appear as distinct spikes on the 2D fingerprint plot. scirp.orgresearchgate.net

van der Waals Forces: Often characterized by a large, diffuse region in the fingerprint plot. scirp.org

C-H···π Interactions: Can also be identified as characteristic features in the fingerprint plots. scirp.org

By applying this analysis to this compound, one could elucidate the nature and relative importance of the various non-covalent interactions, such as those involving the fluorine atom and the phenyl and cyclohexanone rings, which dictate the crystal packing.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis are computational methods that provide a detailed picture of the electron distribution within a molecule. nih.govwisc.edu NPA calculates the atomic charges based on the occupancy of the natural atomic orbitals (NAOs), providing a more physically realistic description of charge distribution than other methods like Mulliken population analysis. wisc.edu

NBO analysis, on the other hand, transforms the complex, delocalized molecular orbitals into a set of localized bonding, lone pair, and anti-bonding orbitals that align with the familiar Lewis structure concept. wisc.eduwisc.edu This allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects. wisc.edu

A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy associated with donor-acceptor interactions. wisc.edu For example, the interaction between a lone pair (donor NBO) and an adjacent anti-bonding orbital (acceptor NBO) can be quantified in terms of energy (e.g., in kcal/mol), indicating the strength of the delocalization. wisc.edu

For this compound, NBO analysis could provide valuable information on:

The charge distribution across the molecule, including the effects of the electron-withdrawing fluorine atom.

The nature of the bonding within the fluorophenyl and cyclohexanone rings.

The extent of electronic delocalization between the phenyl ring and the cyclohexanone moiety.

These computational approaches, when applied to this compound, offer a detailed understanding of its electronic structure, which is fundamental to its reactivity and intermolecular interactions.

| Computational Method | Information Provided | Application to this compound |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) scirp.orgresearchgate.net | Understanding the crystal packing and the role of the fluorine atom in intermolecular contacts. |

| Natural Population Analysis (NPA) | Calculation of atomic charges based on natural atomic orbitals wisc.edu | Determining the charge distribution and the electronic effect of the fluorophenyl group. |

| Natural Bonding Orbital (NBO) Analysis | Analysis of donor-acceptor interactions and electronic delocalization wisc.edu | Quantifying hyperconjugative effects and the interaction between the aromatic and aliphatic rings. |

Applications of 4 4 Fluorophenyl Cyclohexanone and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Molecular Architectures

4-(4-Fluorophenyl)cyclohexanone serves as a crucial starting material in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive ketone functional group and a fluorinated phenyl ring attached to a cyclohexane (B81311) core, makes it an ideal scaffold for constructing diverse molecular architectures. This versatility has been exploited in the development of novel compounds with potential applications in medicinal chemistry and materials science.

The presence of the carbonyl group allows for a multitude of chemical transformations, including nucleophilic additions, condensation reactions, and reductions, enabling the introduction of various functional groups and the extension of the molecular framework. The fluorophenyl moiety influences the electronic properties and lipophilicity of the resulting molecules, which can be critical for biological activity. Furthermore, the cyclohexane ring provides a three-dimensional scaffold that can be functionalized to create stereochemically complex structures.

This compound is a key intermediate in the synthesis of various heterocyclic systems, including spirocyclic compounds, which are of significant interest in drug discovery due to their rigid structures and potential for high binding affinity to biological targets. nih.gov The ability to readily modify both the cyclohexanone (B45756) and the fluorophenyl portions of the molecule allows for the generation of large libraries of compounds for screening and optimization of biological activity.

Synthetic Transformations and Derivatization Chemistry

The chemical reactivity of this compound has been extensively explored to generate a rich variety of derivatives. These transformations leverage the reactivity of the carbonyl group and the cyclohexane ring to build complex molecular structures.

Condensation Reactions to Access Extended Conjugated Systems

Condensation reactions, particularly the Knoevenagel condensation, are powerful tools for extending the conjugated system of this compound. wikipedia.org This type of reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org

For instance, the reaction of this compound with active methylene (B1212753) compounds like malononitrile, in the presence of a basic catalyst such as piperidine (B6355638) or 4,4'-trimethylenedipiperidine (TMDP), leads to the formation of α,β-unsaturated ketones. beilstein-journals.orgnih.gov These extended π-systems are valuable chromophores and have applications in materials science. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid-containing nucleophile, provides another avenue for derivatization. wikipedia.org

The following table summarizes representative Knoevenagel condensation reactions involving fluorinated benzaldehydes, which are analogous to the reactivity of this compound.

| Reactants | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| p-Fluorobenzaldehyde and Malonodinitrile | Piperidine | p-Fluorobenzylidene malonodinitrile | beilstein-journals.org |

| 4-Chlorobenzaldehyde, Barbituric Acid, and Malononitrile | 4,4'-Trimethylenedipiperidine (TMDP) | 7-Amino-6-cyano-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |

Nucleophilic and Electrophilic Additions to the Carbonyl and Cyclohexane Ring

The carbonyl group in this compound is a prime site for nucleophilic attack, while the cyclohexane ring can undergo electrophilic additions under certain conditions. libretexts.orgquora.com Nucleophiles, which are electron-rich species, are drawn to the electron-deficient carbon atom of the carbonyl group. libretexts.org This fundamental reactivity allows for the introduction of a wide range of substituents.

Common nucleophilic addition reactions include the addition of Grignard reagents to form tertiary alcohols and the formation of cyanohydrins by the addition of cyanide. The reactivity of the carbonyl group is influenced by the steric environment of the cyclohexane ring, which can direct the stereochemical outcome of the addition. researchgate.net For example, the addition of water to a carbonyl can form a hydrate (B1144303). libretexts.org

Electrophilic additions to the cyclohexane ring are less common but can be achieved. While the cyclohexane ring itself is saturated and generally unreactive towards electrophiles, derivatization can introduce unsaturation, making it susceptible to electrophilic attack.

Reductions and Oxidations for Functional Group Interconversion

Reduction and oxidation reactions are fundamental transformations for interconverting functional groups in derivatives of this compound. These reactions allow for the fine-tuning of the electronic and steric properties of the molecule.

The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄). whiterose.ac.uk This transformation is often a key step in the synthesis of more complex molecules. For instance, the reduction of a fluoropiperidine derivative with NaBH₄ yielded a saturated piperidine. whiterose.ac.uk

Conversely, the oxidation of derivatives is also possible. While direct oxidation of the parent ketone is not typical, the introduction of other functional groups can provide handles for oxidative transformations.

A patent describes a method for synthesizing 4-fluorocyclohexanone (B1313779) where 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene is hydrogenated using a palladium-carbon catalyst to yield 8-fluoro-1,4-dioxaspiro[4.5]decane. google.com This is followed by deprotection with an acid to give 4-fluorocyclohexanone. google.com

Formation of Spirocyclic Systems (e.g., Spiro-Oxindoles, Thiaspiro Decanones)

This compound is a valuable precursor for the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single common atom. nih.gov These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional nature. rsc.orgthieme-connect.de

One important class of spirocyclic compounds derived from this ketone are spiro-oxindoles. rsc.org These can be synthesized through multi-component reactions, often involving a [3+2] cycloaddition. nih.govnih.gov For example, a one-pot reaction of an isatin, an amino acid, and a chalcone (B49325) derived from this compound can yield complex di-spirooxindole structures. nih.gov The synthesis of spiro-4H-pyrans has also been achieved through one-pot multicomponent reactions. researchgate.net

The formation of thiaspiro decanones represents another important application. For example, the industrial synthesis of the anti-hypertension drug Guanadrel involves the ketalization of cyclohexanone with 3-chloro-1,2-propanediol (B139630) to form a spirocyclic intermediate. nih.gov

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, (2E,6E)-2,6-dibenzylidenecyclohexanone derivatives | [3+2] Cycloaddition | Di-spirooxindoles | nih.gov |

| Ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, malononitrile | Multicomponent reaction | Spiro-4H-pyrans | researchgate.net |

| Cyclohexanone, 3-chloro-1,2-propandiol | Ketalization | 2-Chloromethyl-1,4-dioxyspiro nih.govresearchgate.netdecane | nih.gov |

Annulation Reactions to Synthesize Heterocyclic Compounds (e.g., Indazoles, Pyrimidines, Thiadiazoles)

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for synthesizing a variety of heterocyclic compounds from this compound and its derivatives. mdpi.com These reactions are crucial for building the core structures of many biologically active molecules. researchgate.net

Indazoles: Indazole derivatives can be synthesized through various methods, including the reaction of chalcones with hydrazine (B178648) hydrate. researchgate.net For example, a chalcone derived from this compound can be condensed with hydrazine hydrate in the presence of acetic acid to form a pyrazole, which can then be further elaborated to an indazole. researchgate.net Other routes to indazoles include [3+2] annulation reactions of arynes with hydrazones. organic-chemistry.org

Pyrimidines: Pyrimidine-containing compounds can be accessed through reactions involving derivatives of this compound. For instance, novel 4-(4'-fluorophenyl)imidazoles, which can act as kinase inhibitors, have been synthesized via microwave-assisted multicomponent reactions. nih.gov The resulting imidazoles can be further modified to introduce pyrimidine (B1678525) rings. nih.gov The synthesis of 4-aminopyrimidines has been achieved through various synthetic schemes. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) scaffold is present in many compounds with diverse biological activities. isres.orgekb.eg Derivatives of this compound can be converted into thiosemicarbazones, which are key intermediates in the synthesis of 1,3,4-thiadiazoles. nih.gov Cyclization of thiosemicarbazones with various reagents can yield a wide range of substituted thiadiazoles. nih.gov For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown significant anticancer activities. isres.org

| Reactants | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Chalcone, Hydrazine Hydrate, Acetic Acid | Ethanol | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | researchgate.net |

| 4-Fluorophenyl-imidazole derivative | Microwave-assisted multicomponent reaction | Pyrimidine derivative | nih.gov |

| Thiosemicarbazide | Cyclization | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Precursor in the Synthesis of Biologically Active Compounds

The strategic placement of the fluorine atom and the ketone functional group in this compound allows for a variety of chemical transformations, making it an important intermediate in the synthesis of numerous biologically active molecules. These applications span several therapeutic areas, including inflammation, neurological disorders, cancer, pain management, and infectious diseases.

Synthesis of Specific Receptor Antagonists (e.g., CCR2 Antagonists)

Chemokine receptor CCR2 has been identified as a key player in inflammatory and immunological diseases. Consequently, the development of CCR2 antagonists is a significant area of pharmaceutical research. Derivatives of this compound have been utilized in the creation of novel CCR2 antagonists. For instance, a series of N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide derivatives with high affinity for the human CCR2 receptor have been synthesized. nih.gov These compounds were designed based on a pharmacophore model of known CCR2 antagonists. nih.gov Further research has led to the discovery of 4-azetidinyl-1-aryl-cyclohexanes as potent and selective CCR2 antagonists. nih.gov One such compound demonstrated good binding affinity and functional antagonism, highlighting the potential of this class of molecules in treating inflammatory conditions like asthma and rheumatoid arthritis. nih.gov

Intermediates for Neurotensin (B549771) Receptor Modulators (e.g., NTS2 Selective Compounds, Levocabastine)

The neurotensin system is involved in a range of physiological processes, and its receptors are targets for the development of drugs for neurological and psychiatric disorders. This compound is a key intermediate in the synthesis of Levocabastine, a selective second-generation H1-receptor antagonist used for treating allergic conjunctivitis and rhinitis. mdpi.comnih.gov The synthesis involves the coupling of a piperidine derivative with this compound via reductive amination. mdpi.com Efforts have been made to develop more sustainable and practical synthetic routes for Levocabastine, emphasizing the importance of this starting material. mdpi.comnih.gov

Precursors for MDM2 Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Inhibiting this interaction can lead to the stabilization of p53 and the induction of apoptosis in cancer cells. Research has shown that derivatives of this compound can serve as precursors for MDM2 inhibitors. For example, a series of 4-imidazolidinone-containing compounds have been synthesized and evaluated for their ability to inhibit the MDM2/p53 interaction. nih.gov These studies have identified potent inhibitors with strong antiproliferative activities in cancer cell lines. nih.gov Additionally, dual inhibitors of MDM2 and XIAP (X-linked inhibitor of apoptosis protein) have been developed from scaffolds that can be derived from this compound-related structures. nih.gov

Role in the Synthesis of Analgesic and Anticonvulsant Agents

The structural motif of this compound is found in various compounds with analgesic and anticonvulsant properties.

Analgesic Agents: Research has explored the synthesis of 4-amino-4-aryl-cyclohexanone derivatives, which have shown significant pain-relieving activity. google.com Some of these compounds also exhibit narcotic antagonist properties. google.com The synthesis often involves the modification of the cyclohexanone ring and the introduction of different amine substituents. google.com Other studies have focused on creating novel derivatives of 4-aminoantipyrine (B1666024), with some compounds showing analgesic efficacy comparable to paracetamol. uobasrah.edu.iq

Anticonvulsant Agents: Derivatives of this compound have been investigated for their potential as anticonvulsant drugs. For instance, new series of isatin-based derivatives have been synthesized and shown to have protective activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov The introduction of fluorine and other substituents on the phenyl ring has been shown to influence the anticonvulsant activity. nih.gov Furthermore, triazolopyrimidine derivatives designed to bind to benzodiazepine (B76468) receptors have been synthesized and evaluated for their anticonvulsant effects. nih.gov

Intermediate in the Synthesis of Antiviral and Antimicrobial Compounds

The versatile nature of this compound also extends to the synthesis of compounds with antimicrobial and antiviral activities.

Antimicrobial Agents: Numerous studies have reported the synthesis of novel compounds derived from cyclohexanone with significant antibacterial and antifungal properties. For example, a series of piperazine (B1678402) derivatives synthesized through a Mannich reaction involving cyclohexanone showed promising activity against various bacterial and fungal strains. wisdomlib.org Similarly, cyclohexanone benzoylhydrazones have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The incorporation of a fluorine atom, as seen in derivatives of this compound, can enhance the antimicrobial potency of these compounds. ijpsonline.com Research into auranofin analogues, where the thiol and phosphine (B1218219) ligands were varied, has also yielded compounds with potent activity against ESKAPE pathogens. nih.gov

Antiviral Agents: The core structure of this compound can be found in more complex heterocyclic systems that have been investigated for their antiviral properties. While direct synthesis from this specific ketone is not always explicitly detailed in every study, the structural relationship is evident. The development of novel antiviral agents often involves the synthesis of diverse chemical scaffolds, and the chemical reactivity of this compound makes it a plausible starting point for creating such diversity.

Investigation of Biological Activities and Structure Activity Relationships Sar of 4 4 Fluorophenyl Cyclohexanone Derivatives

Profiling of Biological Activities

Analgesic Properties and Proposed Mechanisms of Action

Derivatives of 4-arylcyclohexylamine, which can be synthesized from 4-(4-fluorophenyl)cyclohexanone, have been identified as a novel class of analgesics. nih.gov Studies on 4-amino-4-arylcyclohexanones show that modifications to the carbonyl group, such as reduction to an alcohol, significantly impact analgesic potency. nih.gov Specifically, the stereochemistry of the resulting amino alcohols is crucial, with the trans isomers (where the hydroxyl and amino groups are on opposite sides of the ring) consistently demonstrating higher potency than the cis isomers. nih.gov

The introduction of flat, lipophilic groups like phenyl or cyclohexenyl at a distance from the hydroxyl-bearing carbon can increase potency by several orders of magnitude. nih.gov This suggests that these lipophilic moieties may engage with a specific hydrophobic pocket in the target receptor, enhancing binding affinity. nih.gov While some potent analgesics act via opioid receptors, such as the μ-opioid receptor, other mechanisms are also observed. nih.govnih.gov For instance, some cyclohexanone (B45756) derivatives are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. amazonaws.com

A study on 4-aminoantipyrine (B1666024) derivatives, which share structural similarities, found that their analgesic effects could be linked to interactions with both mu- and kappa-opioid receptors. uobasrah.edu.iq This dual mechanism could offer a broader spectrum of pain relief.

Table 1: Analgesic Activity of Selected Cyclohexanone and Related Derivatives

| Compound Class | Specific Derivative Example | Analgesic Activity Metric | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| 4-Amino-4-arylcyclohexanones | trans-amino alcohols | Higher potency than cis isomers | Enhanced receptor interaction | nih.gov |

| Dibenzylidene-acetophenone analogs | D5 (2,6-dibenzodioxylmethylidenecyclohexan-1-one) | 85.9% pain inhibition at 90 min (1000 mg/kg) | COX-2 Inhibition | amazonaws.com |

| 4-Heteroaryl-4-anilidopiperidines | Derivative 48 | High analgesic potency, short duration | Opioid receptor modulation | nih.gov |

| Pyrrolo[3,4-d]pyridazinones | Derivative 4f | Affinity for μ-opioid receptors similar to Tramadol | Opioid receptor binding | nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal)

Derivatives incorporating the 4-(4-fluorophenyl) moiety have demonstrated significant antimicrobial properties. A notable example is a pleuromutilin (B8085454) derivative synthesized by introducing a 4-fluorophenyl group, which showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This derivative, PL-W, had a minimum inhibitory concentration (MIC) of 0.03125 µg/mL, substantially lower than the reference drug tiamulin (B153960) (0.5 µg/mL). mdpi.com Its mechanism appears to involve the disruption of bacterial cell division and biofilm formation. mdpi.com

Other studies have focused on Schiff base derivatives. While some show broad-spectrum activity, others are more specific. For example, a series of Schiff bases derived from 4-aminoantipyrine were tested against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. mdpi.com Similarly, novel 1,2,4-triazole (B32235) derivatives containing a 4-fluoro substitution showed strong antifungal effects against Microsporum gypseum, in some cases superior to the standard drug ketoconazole. nih.gov These compounds also exhibited potent antibacterial activity against S. aureus. nih.gov Thiazolidinone-based derivatives have also been evaluated, showing promise against bacterial biofilms, particularly from P. aeruginosa. nih.gov

Table 2: Antimicrobial Activity of Selected this compound and Related Derivatives

| Compound Class | Target Organism | Activity Metric (Example) | Source |

|---|---|---|---|

| Pleuromutilin Derivative (PL-W) | MRSA ATCC33591 | MIC: 0.03125 µg/mL | mdpi.com |

| 1,2,4-Triazole Derivatives | Microsporum gypseum | Activity superior to Ketoconazole | nih.gov |

| 1,2,4-Triazole Derivatives | Staphylococcus aureus | Activity comparable or superior to Streptomycin | nih.gov |

| 4-Thiazolidinone Derivatives | P. aeruginosa (biofilm) | Anti-biofilm activity observed | nih.gov |

| N-(4-fluorophenyl)-N-carboxyethylaminothiazole Derivatives | Various bacteria and fungi | Antibacterial and antifungal activity reported | umich.edu |

Antiviral Efficacy against Viral Strains

The investigation into the antiviral properties of this compound derivatives is an emerging area. Research has shown that related structures, such as stilbene (B7821643) dimer derivatives, can exhibit broad-spectrum antiviral activity against various enveloped viruses, including strains of Influenza Virus (IV) and SARS-CoV-2. nih.gov For these compounds, the mechanism of action can vary depending on the virus. nih.gov For instance, against influenza, both a direct virucidal effect (killing the virus) and a cell-mediated effect (interfering with viral replication within host cells) were observed. nih.gov Against SARS-CoV-2, the activity was primarily a cell-mediated mechanism that hindered the early stages of viral replication. nih.gov

The development of effective antiviral agents is challenging because viruses replicate within host cells, and a drug must be able to target the virus without causing significant toxicity to the host. nih.gov Available antiviral drugs often target specific stages of the viral life cycle, such as attachment, uncoating, replication, or release. nih.gov The diverse mechanisms shown by compounds related to this compound derivatives make them interesting candidates for further development as broad-spectrum antiviral agents. nih.gov

Table 3: Antiviral Activity Profile of Related Stilbene Dimer Derivatives